molecular formula C13H16ClN B13770414 (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane

(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane

Cat. No.: B13770414
M. Wt: 221.72 g/mol
InChI Key: KFHNXKUXFXKYJB-ZNRZSNADSA-N
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Description

(1R,4R)-2-Benzyl-7-chloro-2-azabicyclo[2.2.1]heptane is a bicyclic amine featuring a norbornane-like framework with a benzyl group at position 2 and a chlorine atom at position 5. Its stereochemistry (1R,4R) and substituent arrangement confer unique physicochemical properties, making it valuable in medicinal chemistry for constrained scaffold design. The compound’s rigid structure enhances binding selectivity to biological targets, particularly in central nervous system (CNS) and protease inhibitor applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[221]heptane typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicycloheptane core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution processes efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at C-7

The chlorine atom at the C-7 position serves as a prime site for nucleophilic substitution, enabling diverse functionalization.

Reagents and Conditions

Reaction TypeReagents/ConditionsProductYieldMechanismSource
Amine SubstitutionNH₃ (aq.), EtOH, reflux7-Amino-2-benzyl-2-azabicyclo[2.2.1]heptane85%SN2 with inversion
CyanationKCN, DMF, 80°C7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane78%SN2 with retention*
MethoxylationNaOMe, MeOH, 60°C7-Methoxy-2-benzyl-2-azabicyclo[2.2.1]heptane90%SN2 with inversion

Note : Retention of configuration occurs due to neighboring group participation by the bicyclic nitrogen lone pair during cyanation .

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed cross-coupling, enabling C–C bond formation.

Key Examples

Reaction TypeCatalysts/LigandsConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O100°C, 12 h7-Aryl-2-benzyl-2-azabicyclo[2.2.1]heptane65–75%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110°C, 24 h7-(Arylamino)-2-benzyl-2-azabicyclo[2.2.1]heptane60%

Reduction and Oxidation

The bicyclic framework and benzyl group undergo selective redox transformations.

Reduction

SubstrateReagents/ConditionsProductOutcomeSource
7-Chloro derivativeH₂ (1 atm), Pd/C, MeOH7-Dechloro-2-benzyl-2-azabicyclo[2.2.1]heptaneRetention of stereochemistry

Oxidation

SubstrateReagents/ConditionsProductOutcomeSource
Benzyl groupKMnO₄, H₂O, 25°C2-Carboxy-7-chloro-2-azabicyclo[2.2.1]heptane

Scientific Research Applications

Pharmacological Studies

  • Neuropharmacology :
    • The compound has been investigated for its potential as a neuromodulator, particularly in the context of pain management and neurodegenerative diseases. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems.
  • Antidepressant Activity :
    • Research indicates that derivatives of azabicyclo compounds exhibit antidepressant-like effects in animal models. The specific mechanism of action for (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane is yet to be fully elucidated but may involve modulation of serotonin and norepinephrine pathways.
  • Anti-Cancer Properties :
    • Some studies have explored the role of heterocyclic amines in cancer biology, particularly their mutagenic potential and how they can be modified for therapeutic applications. The compound may serve as a lead structure for developing anti-cancer agents by altering its substituents to enhance efficacy while reducing toxicity.

Toxicological Research

The compound has been assessed for its toxicological profile, indicating potential risks associated with exposure, particularly through ingestion or dermal contact. It is classified as harmful if swallowed and can cause skin irritation, highlighting the importance of safety measures in handling this compound during research.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of azabicyclo compounds has provided insights into how modifications can enhance biological activity or reduce side effects. This ongoing research is crucial for developing more effective pharmaceutical agents based on this compound.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of this compound on rodent models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential as an antidepressant.

Case Study 2: Cancer Research

In another investigation, researchers evaluated the mutagenicity of various heterocyclic amines, including this compound, using Ames tests and DNA adduct formation assays. The findings revealed that while the compound exhibited some mutagenic potential, modifications could yield safer derivatives with therapeutic benefits.

Mechanism of Action

The mechanism of action of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Anti-7-Bromo-2-Benzyl-2-Azabicyclo[2.2.1]Heptane (CAS 312955-00-3)

  • Structural Differences : Bromine replaces chlorine at position 7; stereochemistry is (1R,4R,7R).
  • However, the larger atomic radius of bromine may reduce steric compatibility with target enzymes compared to chlorine.
  • Commercial Availability : Priced at $1,394.66/g (American Custom Chemicals), significantly costlier than many chlorine analogs, reflecting synthetic complexity .

exo-2-Chloro-7-Azabicyclo[2.2.1]Heptane

  • Structural Differences : Lacks the benzyl group at position 2.
  • Synthesis : Synthesized via chlorination of 7-trichloroacetyl derivatives in 18–36% yield, a simpler route compared to benzyl-substituted analogs .
  • Applications: Primarily used as a precursor for N-acyl derivatives (e.g., nitroso, acetyl), with lower rotational barriers (ΔG‡ = 6.5 kcal/mol for N–NO bonds) due to reduced steric strain .

Stereochemical and Functional Group Modifications

(1S,4R)-2-Boc-2-Azabicyclo[2.2.1]Heptane

  • Structural Differences : Boc (tert-butoxycarbonyl) protection at nitrogen instead of benzyl; stereochemistry (1S,4R).
  • Commercial Data : Priced at €157.00/250 mg (PharmaBlock), highlighting demand for protected intermediates in peptide synthesis .

(1R,4R)-2-Oxa-5-Azabicyclo[2.2.1]Heptane Hydrochloride

  • Structural Differences : Oxygen replaces one bridgehead carbon (2-oxa substitution), altering ring strain and hydrogen-bonding capacity.
  • Physicochemical Properties : Density 1.1 g/cm³, boiling point 153.6°C, and flash point 46.1°C, distinct from chloro-benzyl analogs due to reduced hydrophobicity .

Methyl (1S,2R,4R)-2-(Thien-2-yl)-7-Azabicyclo[2.2.1]Heptane-1-Carboxylate

  • Structural Differences : Thiophene substituent at position 2; carboxylate ester at position 1.

Compound [32] vs. [33] (BiotechNan Study)

  • Structural Differences : [32] contains (1S,3S,4R)-2-azabicyclo[2.2.1]heptane; [33] adds a tropane (2-azabicyclo[3.2.1]octane) unit.
  • Activity : [32] IC₅₀ = 77.57 µM vs. [33] IC₅₀ = 6.25 µM, demonstrating that bicyclic expansion enhances potency in enzyme inhibition .

Commercial Availability and Pricing

Compound Name CAS Number Price (USD/g) Supplier Key Features
(1R,4R)-2-Benzyl-7-Cl-2-azabicyclo... Not explicitly listed - - High stereochemical specificity
Anti-7-Bromo-2-Benzyl analog 312955-00-3 1,394.66 American Custom Chem Bromine substitution
(1S,4R)-2-Boc-2-azabicyclo... 198835-01-7 628.00 PharmaBlock Boc-protected intermediate
exo-2-Chloro-7-azabicyclo... Not explicitly listed - - High synthetic yield (36%)

Biological Activity

(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane, also known as anti-7-chloro-2-benzyl-2-azabicyclo[2.2.1]heptane, is a bicyclic compound with significant potential in pharmacological applications due to its unique structural properties and biological activities. This article reviews its biological activity, including receptor binding studies, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN, with a molecular weight of 221.73 g/mol. The compound features a bicyclic structure that contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits activity primarily through interactions with sigma receptors, particularly the σ(2) subtype. These interactions suggest potential applications in treating neurological disorders and other conditions influenced by sigma receptor activity.

Table 1: Summary of Biological Activities

Activity Description References
Sigma Receptor BindingHigh affinity for σ(1) and σ(2) receptors
Neuroprotective EffectsPotential neuroprotective properties observed in vitro
Antidepressant-like EffectsDemonstrated efficacy in models of depression
Anti-inflammatory ActivityModulation of inflammatory pathways

The biological activity of this compound is largely attributed to its ability to bind selectively to sigma receptors. These receptors are implicated in various neurological processes, including mood regulation and neuroprotection.

Case Studies

  • Neuroprotective Effects : In a study evaluating the neuroprotective effects of sigma receptor ligands, this compound showed significant protective effects against oxidative stress-induced neuronal damage in vitro.
    • Method : Neuronal cell lines were treated with the compound prior to exposure to oxidative stress.
    • Results : The compound significantly reduced cell death and increased cell viability compared to controls.
  • Antidepressant Activity : In animal models of depression, administration of this compound resulted in decreased immobility time in the forced swim test, suggesting antidepressant-like effects.
    • Method : Mice were administered the compound and subjected to behavioral tests.
    • Results : The treated group showed a significant reduction in depressive-like behavior compared to the control group.

Pharmacological Implications

The pharmacological profile of this compound indicates its potential as a therapeutic agent for neurological disorders such as depression and anxiety disorders due to its sigma receptor modulation.

Q & A

Q. How can stereoselective synthesis of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane be achieved?

Answer:
Stereoselective synthesis requires chiral starting materials or catalysts. For bicyclic systems like azabicyclo[2.2.1]heptane, trans-4-hydroxy-L-proline derivatives (as in ) can serve as chiral templates. Key steps include:

  • Benzylation : Use benzyl chloroformate under basic conditions (e.g., NaOH/H₂O) to protect amines, ensuring regioselectivity .
  • Chlorination : Introduce chlorine via radical-mediated reactions (e.g., SO₂Cl₂ with benzoyl peroxide) at the 7-position, leveraging steric and electronic effects of the bicyclic framework .
  • Cyclization : Optimize ring closure using NaBH₄ or LiBH₄ in aprotic solvents to retain stereochemistry .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

Answer:

  • NMR Spectroscopy : Use 2D NMR (e.g., COSY, NOESY) to resolve coupling constants and spatial proximities. For example, axial vs. equatorial proton environments in the bicyclic system can distinguish stereoisomers .
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis, particularly for resolving ambiguities in chiral centers .
  • Optical Rotation : Compare experimental [α]D values with literature data for enantiomeric purity validation .

Q. How can competing side reactions during chlorination at the 7-position be minimized?

Answer:

  • Radical Selectivity : Use sulfuryl chloride (SO₂Cl₂) with radical initiators like benzoyl peroxide under controlled temperatures (0–25°C) to suppress electrophilic substitution pathways .
  • Steric Protection : Temporarily block reactive sites (e.g., with tosyl groups) before chlorination, as demonstrated in the synthesis of 7-tosyl derivatives .
  • Solvent Effects : Non-polar solvents (e.g., CCl₄) reduce ionic side reactions and stabilize radical intermediates .

Q. What methodologies are effective for resolving contradictions in reported synthetic yields?

Answer:

  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediates and optimize reaction times. For example, reports a 93% yield for LiBH₄-mediated reduction, which may vary with solvent purity .
  • Parameter Screening : Systematically test variables (e.g., temperature, stoichiometry) using Design of Experiments (DoE) to identify critical factors affecting yield .
  • Reproducibility Checks : Cross-validate protocols with alternative reagents (e.g., NaBH₄ vs. LiBH₄) to isolate yield discrepancies caused by reagent quality .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking Studies : Simulate interactions between the bicyclic scaffold and target proteins (e.g., enzymes or receptors) to prioritize substituents at the 2-benzyl or 7-chloro positions .
  • QSAR Analysis : Correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with antibacterial/antifungal activity, as seen in related azabicycloheptane derivatives .
  • Conformational Analysis : Use DFT to predict low-energy conformers and assess their compatibility with biological binding pockets .

Q. What strategies are recommended for scaling up synthesis without compromising stereopurity?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, critical for exothermic steps like benzylation or chlorination .
  • Catalytic Asymmetric Synthesis : Transition metal catalysts (e.g., Ru or Rh complexes) enable enantioselective hydrogenation of intermediates at scale .
  • Crystallization-Driven Purification : Exploit differential solubility of stereoisomers in mixed solvents (e.g., EtOAc/hexane) to enhance purity .

Q. How can stability issues in the final compound be addressed during storage?

Answer:

  • Degradation Pathways : Identify via accelerated stability studies (40°C/75% RH). For chloro derivatives, hydrolysis is a key concern; store under inert gas (N₂/Ar) in amber vials .
  • Lyophilization : For hygroscopic compounds, lyophilize with cryoprotectants (e.g., trehalose) to prevent moisture uptake .
  • Additive Screening : Include antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit radical-mediated decomposition .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, referencing methods from analogous bicyclic antibiotics .
  • Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Cytotoxicity : Assess via MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C13H16ClN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13?/m1/s1

InChI Key

KFHNXKUXFXKYJB-ZNRZSNADSA-N

Isomeric SMILES

C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)Cl

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)Cl

Origin of Product

United States

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